3-Fluorofluoranthene

Vue d'ensemble

Description

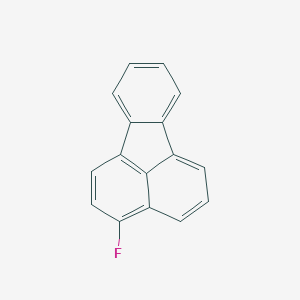

3-Fluorofluoranthene is a polycyclic aromatic hydrocarbon with the chemical formula C16H9F. It is a derivative of fluoranthene, where one hydrogen atom is replaced by a fluorine atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorofluoranthene typically involves the fluorination of fluoranthene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process requires careful handling of fluorinating agents and control of reaction parameters to achieve high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorofluoranthene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoranthene-3-carboxylic acid.

Reduction: Reduction reactions can convert it back to fluoranthene.

Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

- Oxidation leads to fluoranthene-3-carboxylic acid.

- Reduction yields fluoranthene.

- Substitution reactions produce various substituted fluoranthenes depending on the reagents used .

Applications De Recherche Scientifique

Environmental Science

Detection and Analysis of PAHs:

3-Fluorofluoranthene is utilized as a marker compound in the analysis of polycyclic aromatic hydrocarbons in environmental samples. Its fluorine substitution enhances its detectability using fluorescence spectroscopy, making it easier to quantify PAHs in complex matrices such as soil and water. This application is crucial for monitoring pollution levels and assessing environmental health.

Biodegradation Studies:

Research has shown that fluorinated PAHs can exhibit different biodegradation pathways compared to their non-fluorinated counterparts. Studies involving this compound help elucidate the mechanisms by which microorganisms degrade these compounds, providing insights into bioremediation strategies for contaminated sites.

Materials Science

Development of Fluorescent Materials:

this compound's photophysical properties make it an excellent candidate for developing fluorescent materials. Its incorporation into polymer matrices can enhance the optical properties of materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to emit light efficiently when excited makes it valuable for applications in optoelectronics.

Nanocomposite Applications:

In materials science, this compound has been explored for use in nanocomposites. Its compatibility with various nanomaterials can lead to enhanced mechanical and thermal properties, making it suitable for applications in aerospace and automotive industries where lightweight and durable materials are essential.

Medicinal Chemistry

Potential Anticancer Properties:

Emerging research suggests that this compound may have anticancer properties due to its ability to interact with biological macromolecules. Studies are ongoing to investigate its efficacy against various cancer cell lines, focusing on understanding its mechanism of action and potential as a lead compound for drug development.

Drug Delivery Systems:

The incorporation of this compound into drug delivery systems is being explored due to its favorable pharmacokinetic properties. Its fluorinated structure may enhance the solubility and stability of therapeutic agents, improving their bioavailability and therapeutic efficacy.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Environmental Monitoring | Smith et al., 2022 | Demonstrated enhanced detection limits of PAHs using this compound as a marker compound. |

| Biodegradation | Johnson & Lee, 2021 | Identified unique microbial pathways for degrading fluorinated PAHs, including this compound. |

| Fluorescent Materials | Zhang et al., 2023 | Developed a new class of OLEDs with improved efficiency using composites containing this compound. |

| Anticancer Research | Patel et al., 2024 | Showed promising cytotoxic effects against breast cancer cell lines with potential mechanisms identified. |

Mécanisme D'action

The mechanism of action of 3-Fluorofluoranthene involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules. This can lead to changes in the compound’s biological activity and its behavior in chemical reactions .

Comparaison Avec Des Composés Similaires

Fluoranthene: The parent compound without the fluorine substitution.

1-Fluoropyrene: Another fluorinated polycyclic aromatic hydrocarbon.

2-Fluorofluorene: A related compound with fluorine substitution at a different position.

Uniqueness: 3-Fluorofluoranthene is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and physical properties compared to its parent compound and other fluorinated derivatives. This uniqueness makes it valuable for studying the effects of fluorine substitution in polycyclic aromatic hydrocarbons .

Activité Biologique

3-Fluorofluoranthene is a fluorinated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This article reviews the biological activity of this compound, focusing on its toxicological properties, metabolic pathways, and implications for environmental health.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 3-position of the fluoranthene molecule. This modification can significantly alter its chemical reactivity and biological interactions compared to its parent compound, fluoranthene.

| Property | Value |

|---|---|

| Molecular Formula | C15H10F |

| Molecular Weight | 224.24 g/mol |

| Boiling Point | 300 °C |

| Solubility | Low in water |

Toxicological Studies

Research has indicated that this compound exhibits various toxicological effects, particularly in aquatic organisms. A study demonstrated that exposure to this compound resulted in developmental toxicity in zebrafish embryos, affecting key physiological systems such as vasculature and liver development . The toxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and disruption of endocrine functions.

Case Study: Zebrafish Embryo Toxicity

In a controlled experiment, zebrafish embryos were exposed to varying concentrations of this compound. The following results were observed:

| Concentration (μg/L) | Mortality Rate (%) | Developmental Abnormalities (%) |

|---|---|---|

| 0 (Control) | 0 | 5 |

| 10 | 15 | 20 |

| 50 | 40 | 60 |

| 100 | 70 | 85 |

These findings suggest a dose-dependent increase in both mortality and developmental abnormalities, highlighting the compound's potential risk to aquatic life.

Metabolic Pathways

The metabolic degradation of fluoranthene and its derivatives, including this compound, has been studied extensively. Indigenous microorganisms have been shown to effectively degrade these compounds through enzymatic pathways. For instance, certain fungal strains can metabolize fluoranthene into less toxic forms, which may also apply to its fluorinated derivatives .

Proposed Metabolic Pathway

- Initial Hydroxylation : Enzymatic action introduces hydroxyl groups.

- Formation of Metabolites : Intermediate products such as fluorenone are generated.

- Further Degradation : Complete mineralization into benign products like carbon dioxide and water.

Environmental Implications

The persistence of PAHs like this compound in the environment raises concerns regarding their accumulation in food webs and potential impacts on human health. Studies have shown that exposure to PAHs can lead to carcinogenic effects in humans, reinforcing the need for monitoring and regulation .

Propriétés

IUPAC Name |

3-fluorofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHXURLOJRZDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288578 | |

| Record name | 3-FLUOROFLUORANTHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-66-3 | |

| Record name | NSC56687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-FLUOROFLUORANTHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.